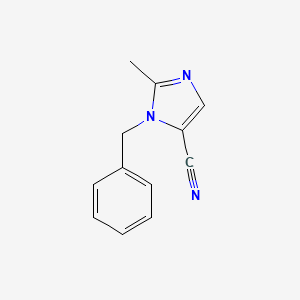

1-benzyl-2-methyl-1H-imidazole-5-carbonitrile

CAS No.: 19276-04-1

Cat. No.: VC17147845

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19276-04-1 |

|---|---|

| Molecular Formula | C12H11N3 |

| Molecular Weight | 197.24 g/mol |

| IUPAC Name | 3-benzyl-2-methylimidazole-4-carbonitrile |

| Standard InChI | InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3 |

| Standard InChI Key | BIJDVPJAKXEFBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(N1CC2=CC=CC=C2)C#N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile combines aromatic and heterocyclic elements, conferring distinct electronic and steric properties. The imidazole ring, a five-membered system with two nitrogen atoms at non-adjacent positions, adopts a planar conformation stabilized by π-electron delocalization. Substitutions at the 1-, 2-, and 5-positions introduce steric bulk and electronic modulation:

-

The benzyl group at the 1-position contributes hydrophobic interactions and enhances solubility in organic solvents.

-

The methyl group at the 2-position provides steric hindrance, potentially influencing regioselectivity in further chemical modifications .

-

The cyano group at the 5-position acts as a strong electron-withdrawing group, polarizing the imidazole ring and facilitating nucleophilic attacks at adjacent positions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 197.24 g/mol | |

| Calculated LogP | 2.8 (estimated) | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 |

Discrepancies in reported molecular formulas (e.g., vs. ) highlight the need for rigorous analytical validation, possibly arising from misinterpretations of mass spectrometry or crystallographic data.

Synthetic Methodologies

Nucleophilic Substitution in Polar Aprotic Solvents

A high-yield synthesis route involves the reaction of 4-formyl-2-methylimidazole with benzyl bromide in dimethylformamide (DMF) at 0–20°C, mediated by potassium carbonate . This one-pot procedure achieves a 99% yield by leveraging the superior solvation of DMF for ionic intermediates:

Key advantages of this method include:

-

Temperature control (0–20°C) minimizes side reactions such as imidazole ring decomposition .

-

Potassium carbonate acts as a mild base, deprotonating the imidazole nitrogen to enhance nucleophilicity .

-

DMF stabilizes transition states through polar interactions, accelerating the substitution kinetics .

Purification and Isolation

Post-reaction workup typically involves partitioning the crude product between ethyl acetate (EtOAc) and aqueous sodium bicarbonate. The organic layer, upon drying and solvent evaporation, yields the title compound as a regioisomeric mixture, which may require chromatographic separation for high-purity applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The cyano group serves as a versatile handle for further functionalization. For instance, hydrolysis to carboxylic acids or reduction to amines enables the synthesis of derivatives with enhanced pharmacokinetic profiles . Methyl 1-benzyl-1H-imidazole-5-carboxylate (PubChem CID 96879), a related ester, exemplifies this utility in prodrug design .

Coordination Chemistry

The compound’s nitrogen-rich structure facilitates ligand behavior in metal-organic frameworks (MOFs). Coordination with Cu(II) ions yields complexes exhibiting luminescent properties, relevant to sensor technologies .

Future Perspectives and Challenges

While 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile shows promise, several challenges warrant attention:

-

Regioselectivity in synthesis: Improving isomeric purity through catalyst design (e.g., phase-transfer catalysts).

-

Toxicological profiling: Chronic toxicity studies are absent, necessitating OECD guideline-compliant assays.

-

Scalability: Transitioning from batch to continuous flow reactors could enhance yield and reduce DMF usage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume